N,N-Dimethylformamide-d7
Description
Significance of Deuterated Solvents in Contemporary Chemical Science
Deuterated solvents are indispensable in modern chemical research, particularly in the field of Nuclear Magnetic Resonance (NMR) spectroscopy. tengerchemical.comirisotope.com In ¹H NMR, the signals from protons in a non-deuterated solvent would overwhelm the signals from the analyte, making the spectrum difficult or impossible to interpret. fiveable.me By replacing hydrogen with deuterium (B1214612), the solvent becomes "invisible" in the ¹H NMR spectrum, allowing for clear observation of the compound being studied. tengerchemical.comfiveable.me This enhanced clarity and signal-to-noise ratio are crucial for accurate structural elucidation of molecules. fiveable.me
Beyond NMR, deuterated solvents are also utilized in:
Isotopic Labeling: Researchers can introduce deuterium atoms at specific positions in a molecule to track reaction mechanisms and study metabolic pathways. synmr.insynmr.in
Mass Spectrometry: The known mass difference between hydrogen and deuterium aids in the analysis of complex mixtures and the identification of labeled compounds. tengerchemical.com
Infrared (IR) Spectroscopy: The change in vibrational frequencies upon deuteration provides insights into molecular structure and bonding. tengerchemical.com
Rationale for Deuteration in N,N-Dimethylformamide for Research Applications
N,N-Dimethylformamide is a versatile polar aprotic solvent, capable of dissolving a wide range of organic and inorganic compounds. alfa-chemistry.com Its deuterated form, DMF-d7, retains these excellent solvent properties while offering the advantages of isotopic labeling. The key reasons for using DMF-d7 in research include:
Minimizing Solvent Interference in NMR: As with other deuterated solvents, the primary use of DMF-d7 is to avoid large solvent peaks in ¹H NMR spectra, which is essential for analyzing the structure of dissolved substances. carlroth.com
Mechanistic Studies: DMF-d7 can be used as a deuterated source to investigate reaction mechanisms. For instance, it has been used as a reagent for the deuteration of polyaromatic hydrocarbons. wikipedia.org
Tracer Studies: In metabolic studies, DMF-d7 can be used to trace the fate of the molecule within a biological system using techniques like ²H NMR spectroscopy. scientificlabs.co.uksigmaaldrich.comscientificlabs.ie
Kinetic Isotope Effect Studies: The difference in reaction rates between a compound containing hydrogen and its deuterated counterpart can provide valuable information about the rate-determining step of a reaction.
Scope and Research Imperatives of N,N-Dimethylformamide-d7
The applications of this compound are continually expanding. Current and future research imperatives involving this compound include:
Advanced Materials Science: DMF-d7 is used as a solvent in the synthesis and characterization of novel materials. For example, it has been employed in the solvothermal synthesis of metal-organic frameworks (MOFs) and in the preparation of perovskite solar cells, where its use can improve film quality and device efficiency. wikipedia.orgrsc.org
Pharmaceutical Research: The compound is used in the synthesis of complex pharmaceutical molecules and for studying drug metabolism. scientificlabs.co.ukscientificlabs.ie
Organometallic Chemistry: In the synthesis of organometallic compounds, DMF can serve as a source of carbon monoxide ligands, and its deuterated form allows for detailed mechanistic investigations of these reactions. wikipedia.org
Nanoparticle Synthesis: DMF is used to protect and stabilize nanoparticles, and DMF-d7 can be employed in spectroscopic studies to understand the coordination and interaction of the solvent with the nanoparticle surface. acs.org
The unique properties of this compound make it a powerful tool for chemists, enabling more precise and detailed investigations into the structure, dynamics, and reactivity of chemical systems.
Interactive Data Table: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₃D₇NO |
| Molecular Weight | 80.14 g/mol sigmaaldrich.comsigmaaldrich.com |
| CAS Number | 4472-41-7 sigmaaldrich.comsigmaaldrich.com |
| Boiling Point | 153 °C scientificlabs.co.uksigmaaldrich.com |
| Melting Point | -61 °C carlroth.comchemicalbook.com |
| Density | 1.03 g/mL at 25 °C scientificlabs.co.uksigmaaldrich.com |
| Refractive Index | n20/D 1.428 scientificlabs.co.uksigmaaldrich.com |
| Isotopic Purity | ≥99.5 atom % D sigmaaldrich.comsigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-deuterio-N,N-bis(trideuteriomethyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO/c1-4(2)3-5/h3H,1-2H3/i1D3,2D3,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXDDKWLCZADIW-YYWVXINBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=O)N(C([2H])([2H])[2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196283 | |
| Record name | N,N-Di(2H3)methyl(2H)formamide | |
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Molecular Weight |
80.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic liquid; [Sigma-Aldrich MSDS] | |
| Record name | Dimethylformamide-d7 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
4472-41-7 | |
| Record name | N,N-Dimethylformamide-d7 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4472-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N,N-Di(2H3)methyl(2H)formamide | |
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| Record name | N,N-Di(2H3)methyl(2H)formamide | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-di[2H3]methyl[2H]formamide | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Isotopic Purity Assessment of N,n Dimethylformamide D7
Advanced Synthetic Routes for Deuterated N,N-Dimethylformamide
The synthesis of N,N-Dimethylformamide-d7 involves the introduction of deuterium (B1214612) atoms into the molecular structure of N,N-Dimethylformamide. This can be achieved through various methods, with the choice of route often depending on the desired isotopic purity and yield.
Deuterium Exchange and Isotopic Labeling Strategies
Deuterium exchange is a common and effective method for the deuteration of organic compounds. google.comwikipedia.org This process involves the replacement of hydrogen atoms with deuterium atoms from a deuterium source. For the synthesis of this compound, this can be accomplished by reacting N,N-dimethylformamide with a deuterium source in the presence of a catalyst. One established method involves the reaction of deuterated dimethylamine (B145610) with formic acid. Another industrial-scale approach is the catalyzed reaction of deuterated dimethylamine with carbon monoxide in methanol, or the reaction of deuterated methyl formate (B1220265) with deuterated dimethylamine.
Furthermore, this compound itself can act as a reagent for the deuteration of other compounds, such as polyaromatic hydrocarbons, when heated with a catalytic amount of a strong base like potassium tert-butoxide (KOt-Bu) under microwave conditions. Isotopic labeling techniques are fundamental in tracking the pathways of chemical reactions and metabolic processes. wikipedia.org The use of stable isotopes like deuterium (²H) allows for the analysis of molecular structures and dynamics through techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). wikipedia.org
Optimization of Deuteration Grade and Yield
Achieving a high degree of deuteration and maximizing the product yield are critical aspects of synthesizing this compound. The efficiency of the deuteration process can be influenced by factors such as reaction conditions, the choice of catalyst, and the deuterium source. For instance, some hydrogen-deuterium exchange methods may require high temperatures and pressures, and multiple reaction cycles to attain a high level of deuterium substitution, which can be costly and time-consuming. google.com
Recent advancements have focused on developing more efficient deuteration protocols. For example, a new method utilizing superelectrophilic silylium/arenium ions as promoters has shown success in the perdeuteration of deactivated aryl halides using deuterated benzene (B151609) (C6D6) as the deuterium source under ambient conditions. unisyscat.de This approach has demonstrated high deuteration degrees and scalability, offering a potentially more efficient route for producing highly deuterated compounds. unisyscat.de The optimization of these processes is crucial for producing this compound that meets the stringent purity requirements for applications like NMR spectroscopy, where isotopic enrichment of 99.5 atom % D or higher is often necessary. sigmaaldrich.comscientificlabs.co.uk
Analytical Techniques for Purity and Isotopic Integrity Evaluation
Ensuring the high purity and isotopic integrity of this compound is paramount for its use in sensitive analytical applications. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Validation of Deuteration (e.g., Mass Spectrometry, IR Spectroscopy)
Mass Spectrometry (MS) is a powerful tool for determining the isotopic composition of a molecule. By measuring the mass-to-charge ratio of ions, MS can confirm the incorporation of deuterium atoms. For this compound, the expected mass shift is M+7 compared to its non-deuterated counterpart. sigmaaldrich.com This technique is also invaluable for identifying and quantifying impurities. tandfonline.com
Infrared (IR) Spectroscopy provides information about the vibrational modes of a molecule. The substitution of hydrogen with deuterium results in a noticeable shift in the vibrational frequencies of the C-D bonds compared to C-H bonds. These shifts in the IR spectrum can be used to confirm the presence of deuterium and assess the degree of deuteration. oup.comaip.org Studies have utilized IR spectroscopy to investigate the spectra of N,N-Dimethylformamide and its deuterated isotopologues, leading to revised vibrational assignments. oup.comaip.orgresearchgate.net
Chromatographic Methods for Residual Impurity Quantification (e.g., Gas Chromatography, Ion Chromatography)
Gas Chromatography (GC) is a widely used technique for separating and quantifying volatile and semi-volatile impurities in a sample. sigmaaldrich.com For this compound, GC can be used to determine the chemical purity and identify any residual starting materials or byproducts from the synthesis process. sigmaaldrich.comvwr.comcymitquimica.com Headspace GC (HS-GC) is particularly useful for analyzing residual solvents. sigmaaldrich.com
Ion Chromatography can be employed to quantify ionic impurities that may be present in the final product. While less commonly cited specifically for DMF-d7 analysis in the provided context, it is a standard technique for determining the concentration of anions and cations in a sample.
The following table summarizes the key analytical techniques and their applications in the quality control of this compound:
| Analytical Technique | Parameter Measured | Typical Specification |
| NMR Spectroscopy | Isotopic Purity (atom % D) | ≥99.5% |
| Gas Chromatography (GC) | Chemical Purity | ≥99% (CP) |
| Karl Fischer Titration | Water Content | ≤0.05% |
| Mass Spectrometry (MS) | Isotopic Composition (Mass Shift) | M+7 |
Preservation Protocols for this compound Stability
Proper storage and handling are crucial to maintain the high isotopic purity and chemical stability of this compound. isotope.comfishersci.com Deuterated solvents are susceptible to moisture absorption from the atmosphere, which can lead to a decrease in isotopic enrichment. bioprocessonline.com
Key preservation protocols include:
Storage in a Dry, Cool, and Well-Ventilated Place: To minimize degradation, this compound should be stored in tightly sealed containers in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. fishersci.comlgcstandards.comchemdox.com Refrigeration is often recommended. alfa-chemistry.comlabinsights.nl
Inert Atmosphere: Handling and storing the solvent under an inert atmosphere, such as dry nitrogen or argon, is highly recommended to prevent moisture contamination and preserve isotopic purity. bioprocessonline.comlabinsights.nl
Protection from Light: Storing the compound away from light can help prevent photochemical degradation. isotope.comisotope.com
Use of Single-Use Ampoules: For applications requiring the highest purity, using single-use ampoules can prevent contamination from repeated exposure to the atmosphere. alfa-chemistry.comlabinsights.nl
By adhering to these protocols, the integrity of this compound can be maintained over time, ensuring its suitability for high-precision analytical applications.
Advanced Spectroscopic Applications of N,n Dimethylformamide D7 in Nuclear Magnetic Resonance Nmr Spectroscopy
Enhancement of Proton Nuclear Magnetic Resonance (¹H NMR) Resolution
The use of deuterated solvents like DMF-d7 is fundamental to achieving high-resolution ¹H NMR spectra. By minimizing the large, broad signals from the solvent's protons, the much smaller signals from the analyte can be clearly observed and analyzed. arxiv.orgcopernicus.org
Mitigation Strategies for Residual Proton Signals (e.g., Presaturation, NOE Suppression)
Even in highly deuterated solvents, small residual proton signals from incomplete deuteration can interfere with the signals of the analyte, especially when the analyte is at a low concentration. researchgate.net These residual solvent peaks can obscure important signals from the sample. researchgate.net In DMF-d7, the residual proton signals appear at specific chemical shifts, for example, around 8.03, 2.92, and 2.75 ppm. washington.edu
Several NMR techniques are employed to suppress these unwanted signals:
Presaturation: This is a common method where a selective radiofrequency pulse is applied at the frequency of the residual solvent peak before the main NMR experiment. This equalizes the populations of the nuclear spin states of the solvent protons, effectively saturating them and significantly reducing the intensity of their signal in the resulting spectrum.
Nuclear Overhauser Effect (NOE) Suppression: NOE-based suppression techniques can also be utilized. These methods take advantage of the different relaxation properties of the solvent and solute protons to minimize the solvent signal.
The successful application of these suppression techniques is crucial for obtaining clean ¹H NMR spectra, particularly for the analysis of complex mixtures or samples with low analyte concentrations.
Influence of Deuteration Level on Spectral Clarity
The isotopic purity, or the degree of deuteration, of DMF-d7 directly impacts the clarity of the resulting ¹H NMR spectrum. sigmaaldrich.com Commercially available DMF-d7 typically has a deuteration level of 99.5 atom % D or higher. sigmaaldrich.comsigmaaldrich.com
A higher deuteration level translates to:
Lower residual proton signals: This reduces the intensity of the unwanted solvent peaks, making it easier to observe the signals from the analyte.
Improved baseline: Intense solvent signals can distort the baseline of the spectrum, making it difficult to accurately integrate the signals of interest. Higher deuteration levels lead to a flatter, more reliable baseline.
Enhanced sensitivity for low-concentration samples: When the analyte signals are weak, even small residual solvent peaks can obscure them. A higher degree of deuteration is therefore essential for the analysis of dilute samples.
The choice of deuteration level often depends on the specific requirements of the NMR experiment and the concentration of the sample being analyzed. For routine analyses, a standard purity may be sufficient, but for more demanding applications, higher isotopic enrichment is necessary. scientificlabs.co.uksigmaaldrich.com
Deuterium (B1214612) Nuclear Magnetic Resonance (²H NMR) in Mechanistic and Metabolic Investigations
While the primary use of DMF-d7 is as a solvent in ¹H NMR, the deuterium atoms themselves can be observed in ²H (or deuterium) NMR spectroscopy. This opens up unique avenues for investigating reaction mechanisms and metabolic pathways. nih.gov
Application in Deuterium Tracer Studies
Deuterium's heavier isotope nature allows it to be used as a "label" or "tracer" to follow the fate of molecules in chemical reactions or biological systems. nih.gov When a molecule is synthesized with deuterium atoms at specific positions, its transformation can be monitored by observing the changes in the ²H NMR spectrum. nih.govnih.gov
Metabolic Studies: N,N-Dimethylformamide-d7 has been used to study the metabolism of DMF in rats. sigmaaldrich.comnih.gov By administering DMF-d7 and analyzing the urine using ²H NMR, researchers can directly identify the metabolites containing the deuterium label. nih.gov This provides a powerful tool for understanding how the body processes this compound. sigmaaldrich.com
Reaction Mechanism Elucidation: In chemical synthesis, using a deuterated starting material or reagent like DMF-d7 can help to unravel the step-by-step mechanism of a reaction. By tracking the position of the deuterium atoms in the products, chemists can infer which bonds are broken and formed during the reaction.
Inverse-detected two-dimensional techniques, such as ²H-¹³C correlation spectroscopy, can further aid in the identification of deuterated metabolites by providing information about the carbon atoms attached to the deuterium. nih.gov
²H NMR for Solvent-Solute Interaction Profiling
The deuterium nucleus has a quadrupole moment, which makes its NMR signal sensitive to the local electronic environment. scientificlabs.co.uk This property can be exploited to study interactions between the solvent (DMF-d7) and the dissolved solute molecules.
Quadrupole Splittings: When DMF-d7 is oriented in a liquid crystal medium (a nematic phase), the deuterium nuclei experience an electric field gradient, which causes their NMR signal to split into a doublet. The magnitude of this splitting, known as the quadrupole splitting, is dependent on the orientation of the C-D bond relative to the ordering direction of the liquid crystal. scientificlabs.co.uk
Solvation Studies: Changes in the quadrupole splitting or the relaxation times of the deuterium signal of DMF-d7 upon the addition of a solute can provide information about how the solute interacts with the solvent molecules. For instance, it has been used to evaluate the solvation of lithium chloride. scientificlabs.co.uk This can reveal details about the formation of solvent shells around the solute and the specific nature of the solvent-solute interactions. uva.nl
These studies are crucial for understanding the role of the solvent in chemical reactivity and molecular recognition processes.
Multi-Nuclear NMR Studies in this compound
The utility of DMF-d7 extends beyond ¹H and ²H NMR. It serves as an excellent solvent for a wide range of multi-nuclear NMR experiments, allowing for the observation of other NMR-active nuclei such as ¹³C, ¹⁵N, and ³¹P. rsc.orgmuni.cz
The ability to perform multi-nuclear NMR is critical for the complete structural characterization of complex molecules. rsc.org Each type of nucleus provides a unique piece of the structural puzzle. For example, in a study of rhodium compounds, DMF-d7 was used as a solvent to acquire ¹H, ¹³C, and ¹⁵N NMR spectra, which were essential for assigning the structure of the complexes. muni.czliverpool.ac.uk
The combination of various one-dimensional and two-dimensional NMR experiments in DMF-d7, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allows for the unambiguous assignment of all proton and carbon signals and the elucidation of the complete connectivity of the molecule. thieme-connect.de
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
In ¹³C NMR spectroscopy, DMF-d7 provides a clear spectral window for the observation of solute signals. However, the solvent itself produces characteristic signals due to the carbon-deuterium (C-D) coupling. These signals, which appear as multiplets, serve as a convenient internal reference. The typical ¹³C NMR chemical shifts for this compound are observed for the two methyl carbons and the formyl carbon. Due to restricted rotation around the C-N amide bond, the two methyl groups are inequivalent and appear as separate signals.
The chemical shifts are generally reported relative to a standard like tetramethylsilane (B1202638) (TMS). The characteristic signals for DMF-d7 in ¹³C NMR are a triplet for the formyl carbon (CD=O) and two septets for the methyl carbons (-N(CD₃)₂). researchgate.net These multiplets arise from the coupling of the ¹³C nucleus to the deuterium nucleus (spin I = 1). For example, the formyl carbon is coupled to one deuterium, resulting in a 1:1:1 triplet, while the methyl carbons are each coupled to three deuterium atoms, resulting in a 1:3:6:7:6:3:1 septet. researchgate.net
The precise chemical shift values can be referenced from various sources and are crucial for correctly identifying solvent peaks and avoiding confusion with solute signals. thieme-connect.de For instance, the high-field methyl carbon signal is sometimes used for referencing. thieme-connect.de
Table 1: Typical ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Formyl (CD=O) | ~163.15 | Triplet (3) |
| Methyl (N-CD₃) | ~34.89 | Septet (7) |
| Methyl (N-CD₃) | ~29.76 | Septet (7) |
Data sourced from Cambridge Isotope Laboratories, Inc. and other spectroscopic data resources. researchgate.netresearchgate.net
The analysis of ¹³C NMR spectra in DMF-d7 is a standard procedure in the structural elucidation of newly synthesized compounds. For example, in the characterization of boronate-linked macrocyclic nucleotides, ¹³C NMR spectra were recorded in DMF-d7 to confirm the proposed structures, with chemical shifts referenced to the solvent's high-field methyl signal at 29.76 ppm. thieme-connect.de Similarly, quantitative comparison of experimental ¹³C chemical shifts measured in DMF-d7 with theoretically calculated shielding constants has been used to determine the predominant conformation of molecules like salicylaldehyde (B1680747) anion in solution. claremont.edu
Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Structural Elucidation
¹⁵N NMR spectroscopy is a powerful, albeit less sensitive, technique for probing the electronic environment of nitrogen atoms within a molecule. unige.chrsc.org Given the prevalence of nitrogen in pharmaceuticals, natural products, and functional materials, ¹⁵N NMR provides direct insight into structural features such as bonding, hybridization, and protonation states. rsc.orgrsc.org DMF-d7 is an effective solvent for these studies due to its ability to dissolve polar, nitrogen-containing compounds and its own ¹⁵N chemical shift being well-defined. The ¹⁵N chemical shift for DMF-d7 is approximately -275.2 ppm relative to nitromethane (B149229) (or NaNO₃). researchgate.net
The use of inverse-detected 2D NMR techniques, such as ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC), is particularly common as it overcomes the low natural abundance and unfavorable relaxation properties of the ¹⁵N nucleus. unige.chrsc.org These experiments allow for the determination of ¹⁵N chemical shifts indirectly and reveal correlations between nitrogen atoms and protons over two or three bonds, which is invaluable for piecing together molecular structures.
A notable application is the structural elucidation of marine pyrrole-2-aminoimidazole metabolites, stylissazoles A, B, and C. liverpool.ac.uk The structures of these complex dimers were solved by recording ¹H and ¹⁵N NMR spectra in DMF-d7. Specifically, ¹H-¹⁵N HMBC spectra were crucial for establishing the connectivity between different subunits of the molecules, for instance, by observing correlations between specific protons and nitrogen atoms like N3'. liverpool.ac.uk This allowed for the unambiguous assignment of the unprecedented molecular architectures. liverpool.ac.uk Similarly, ¹H-¹⁵N HMBC experiments were used to confirm the structure and protonation sites of synthetic antimicrobial marine alkaloids in solution. rsc.org
Variable-Temperature NMR Spectroscopy in this compound Solutions
Variable-temperature (VT) NMR spectroscopy is an essential technique for studying dynamic processes in solution, such as conformational changes, restricted bond rotation, and chemical exchange. semanticscholar.org this compound is an excellent solvent for these studies due to its wide liquid range, from a melting point of -61 °C to a boiling point of 153 °C. This allows for the investigation of molecular dynamics over a broad temperature spectrum.
A classic example of a dynamic process is the restricted rotation around the C-N amide bond in DMF itself, which leads to distinct signals for the two methyl groups at room temperature. At higher temperatures, these signals broaden, coalesce, and eventually sharpen into a single peak as the rate of rotation becomes fast on the NMR timescale.
In research, DMF-d7 is used to study the dynamics of solutes. For example, VT ¹H NMR studies of OLED-relevant 1,3,5-triazine (B166579) derivatives in DMF-d7 were performed at temperatures as low as -40 °C (233 K). semanticscholar.orgnih.gov At these low temperatures, the exchange between different conformers (a symmetric "propeller" and an asymmetric one) was slow, allowing for the signals of each conformer to be resolved and their populations determined. By analyzing the spectra at various temperatures, the rotational energy barriers between the conformers were calculated to be between 11.7 and 14.7 kcal/mol. semanticscholar.orgnih.gov
Other studies have utilized VT-NMR in DMF-d7 to:
Investigate the isomerization of overcrowded ethylenes, where spectra recorded from 220 K to 303 K helped to analyze the equilibrium between folded and twisted isomers. researchgate.net
Elucidate the fluxional behavior of molybdenum(II) complexes, where cooling to 233 K slowed the interchange processes enough to resolve the signals of three coexisting isomers. researchgate.net
Study the conformational mobility of macrocyclic compounds containing amide and disulfide bonds, where spectra at 253 K in DMF-d7 allowed for the assignment of five distinct conformers in slow exchange.
Analyze the spin crossover (SCO) behavior of iron(II) complexes, where temperature-dependent ¹H NMR spectra in DMF-d7 provided insight into the thermodynamics of the spin equilibrium. rsc.org
Diffusion-Ordered Spectroscopy (DOSY) and Relaxation Studies in Deuterated Media
Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficients. emerypharma.com Since the diffusion coefficient is related to the size and shape of a molecule (according to the Stokes-Einstein equation), DOSY can be used to distinguish between monomers, dimers, aggregates, or other components in solution without physical separation. emerypharma.comu-tokyo.ac.jp DMF-d7 is a suitable medium for DOSY experiments, particularly for systems that require a polar solvent. The diffusion coefficient of the solvent itself serves as an internal reference. For example, in one study, the diffusion coefficient for DMF-d7 at 300 K was measured at (1.37±0.02) x 10⁻⁵ cm²/s. researchgate.net
DOSY NMR in DMF-d7 has been used to analyze complex mixtures, such as the self-assembly of large, multi-component nanoscopic cages. By measuring the diffusion coefficients of the different species in solution, researchers could confirm the formation of large cage structures and distinguish them from the smaller, unreacted ligand components. researchgate.net The technique has also been applied to characterize block copolymers, where the DOSY spectrum confirms that the different polymer blocks are part of the same molecule, as they share the same diffusion coefficient. hep-bejune.ch
NMR relaxation studies (measuring T₁ and T₂ relaxation times) in deuterated solvents like DMF-d7 provide insight into molecular dynamics and interactions. rsc.orgtandfonline.com The ratio of T₁/T₂ can be a robust parameter to characterize surface interactions. For instance, NMR relaxation measurements were used to investigate solvent-matrix interactions in an asymmetric aldol (B89426) reaction catalyzed by proline supported on silica (B1680970). rsc.org By studying the relaxation times of various solvents, including DMF, it was found that polar aprotic solvents establish strong interactions with the silica support, which correlates with the catalytic performance. rsc.org In such studies, using a deuterated solvent is crucial to minimize the relaxation contributions from the solvent protons, allowing for a clearer analysis of the solute or the residual protons of the solvent interacting with a surface. tandfonline.com
Solvent Effects on Solute Chemical Shifts and Conformational Dynamics
The choice of solvent in NMR spectroscopy is not passive; the solvent can significantly influence the chemical shifts and conformational preferences of a solute molecule. This compound, as a polar, hydrogen-bond-accepting solvent, can induce notable changes in NMR spectra compared to nonpolar or protic solvents.
The effect on chemical shifts is particularly pronounced for protons involved in hydrogen bonding, such as those in -OH or -NH groups. thieme-connect.deliverpool.ac.uk For example, a study on the antibiotic florfenicol (B1672845) showed that the chemical shift of its hydroxyl proton varied significantly across different deuterated solvents, with DMF-d7 causing a downfield shift compared to less polar solvents, indicating strong hydrogen bonding between the solvent and the solute's hydroxyl group. thieme-connect.de Similarly, in a study of 6-halopurines, the chemical shift of the H-8 proton was significantly different in DMF-d7 and DMSO-d6 compared to the less polar CDCl₃, reflecting the different solute-solvent interactions. unn.edu.ng
DMF-d7 also plays a critical role in studying conformational dynamics and equilibria. The solvent's polarity can stabilize certain conformations or rotamers over others. For instance, the conformational equilibrium of various molecules can be studied by observing the NMR spectra in different solvents. semanticscholar.org In a study of tolfenamic acid, the chemical shifts in DMF-d7 showed a complex concentration dependence attributed to a combination of solute ionization (favored by the polar solvent) and self-association through hydrogen bonding and π-π stacking. uky.edu The use of 2D NOESY experiments in DMF-d7 helped to deduce that different molecular conformations were present in solution. uky.edu The solvent's ability to influence and report on these subtle equilibria makes it a powerful tool for understanding how molecules behave in a solution environment that can mimic more complex biological or chemical systems.
Computational and Theoretical Investigations of N,n Dimethylformamide D7
Molecular Dynamics Simulations of Solvation Structures
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. For DMF-d7, these simulations have been instrumental in understanding its properties as a solvent, particularly concerning the solvation of ions and the mobility of its molecules.
The arrangement of solvent molecules around a solute ion, known as the solvation shell, is critical for understanding chemical reactivity and transport properties in solution. Neutron diffraction studies, often complemented by MD simulations, have provided detailed pictures of ion-solvent interactions in DMF-d7.
In solutions of lithium salts, such as LiTFSA and LiCl, the lithium ion (Li+) is primarily solvated by the carbonyl oxygen atom of the DMF-d7 molecule. epa.govacs.org Neutron diffraction with 6Li/7Li isotopic substitution on LiTFSA-DMF-d7 solutions revealed that in a 10 mol % solution, the first solvation shell of Li+ contains approximately 3.4 DMF molecules, with a Li+···O(DMF) intermolecular distance of 1.95 Å. epa.govacs.org As the concentration increases to 33 mol %, the number of coordinating DMF molecules decreases to 1.3, while the anion (TFSA-) also enters the first solvation shell, indicating the formation of contact ion pairs. epa.govacs.org In this highly concentrated solution, the Li+···O(DMF) distance shortens slightly to 1.90 Å. epa.govacs.org
Similarly, MD simulations of a Li+-Cl− ion pair in DMF-d7, using an optimized 6-site effective potential model, have been performed to study solvation structure. researchgate.netresearchgate.net These simulations allow for the calculation of site-site pair correlation functions, which describe the probability of finding one atom at a certain distance from another. By analyzing these functions, researchers can determine the most likely arrangement of DMF-d7 molecules around the ions. researchgate.net For the chloride ion (Cl−), neutron diffraction studies on LiCl in DMF-d7 showed that the first peak in the radial distribution function occurs at a distance of approximately 2.85 Å. aip.org This distance is attributed to the interaction between Cl− and the formyl hydrogen atoms of the DMF-d7 molecule, driven primarily by ion-dipole interactions. The coordination number, or the number of DMF molecules in the first solvation shell of Cl−, was estimated to be 6.8 ± 0.5. aip.org
| Ion | Concentration (mol %) | Method | Interaction | Intermolecular Distance (Å) | Coordination Number | Reference |
|---|---|---|---|---|---|---|
| Li⁺ | 10 | Neutron Diffraction | Li⁺···O(DMF) | 1.95 ± 0.02 | 3.4 ± 0.1 | epa.govacs.org |
| Li⁺ | 33 | Neutron Diffraction | Li⁺···O(DMF) | 1.90 ± 0.02 | 1.3 ± 0.2 | epa.govacs.org |
| Cl⁻ | ~1.7 M LiCl | Neutron Diffraction | Cl⁻···H(Formyl) | ~2.85 | 6.8 ± 0.5 | aip.org |
Studies have reported self-diffusion data for N,N-dimethyl-d1-formamide (a partially deuterated form) at different temperatures and high pressures. rsc.org These measurements show that, like its non-deuterated counterpart, the mobility of DMF molecules is influenced by the liquid's structural anomalies. rsc.org MD simulations of Li+-Cl− in DMF-d7 have also been used to calculate the self-diffusion coefficients of the ions and the solvent molecules from their velocity autocorrelation functions. researchgate.net Interestingly, these simulations found that the diffusion coefficient of the solute Cl− ion was smaller than that of the DMF-d7 solvent, a phenomenon explained by the cage-like structure of the solvent molecules surrounding the ion. researchgate.netresearchgate.net
| Compound | Temperature (K) | Pressure (MPa) | Self-Diffusion Coefficient (D / 10⁻⁹ m²s⁻¹) | Method | Reference |
|---|---|---|---|---|---|
| N,N-dimethyl-d₁-formamide | 288.15 | 0.1 | 1.83 | PFG-NMR | rsc.org |
| N,N-dimethyl-d₁-formamide | 298.15 | 0.1 | 2.25 | PFG-NMR | rsc.org |
| N,N-dimethyl-d₁-formamide | 313.15 | 0.1 | 2.92 | PFG-NMR | rsc.org |
| N,N-dimethyl-d₁-formamide | 298.15 | 100 | 1.61 | PFG-NMR | rsc.org |
| N,N-dimethyl-d₁-formamide | 298.15 | 200 | 1.22 | PFG-NMR | rsc.org |
| N,N-dimethyl-d₁-formamide | 298.15 | 300 | 0.96 | PFG-NMR | rsc.org |
Quantum Mechanical Calculations of Intermolecular Interactions
Quantum mechanical (QM) calculations offer a more fundamental approach to understanding molecular systems by solving the Schrödinger equation. These methods are crucial for developing accurate models of intermolecular forces and for parameterizing simpler, less computationally expensive models.
Accurate MD simulations rely on well-defined potential models (or force fields) that describe the interactions between atoms. QM calculations are essential for developing and validating these models. For instance, new model potentials for the interaction between anions (Cl−, Br−) and DMF have been constructed based on QM calculations of their interaction energies. pleiades.online These potentials were then used in MD simulations to reproduce the structure of the ion solvation sheaths. pleiades.online
One study performed an MD simulation of a Li+-Cl− ion pair in DMF-d7 using an optimized 6-site effective potential model to describe both the DMF-DMF and ion-DMF interactions. researchgate.netresearchgate.net Such models often represent the molecule as a collection of interaction sites (not necessarily centered on atoms) with associated partial charges and Lennard-Jones parameters to account for electrostatic and van der Waals forces, respectively. The development of these "optimized potentials for liquid simulations" (OPLS) and other force fields often involves fitting to experimental thermodynamic data and results from QM calculations to ensure accuracy. uoa.gr The introduction of deuterium (B1214612) in DMF-d7 primarily affects the mass and vibrational frequencies, which can be accounted for in these theoretical models, but the electronic structure and intermolecular potential energy surfaces are largely unchanged compared to standard DMF. rsc.org
While explicit solvent models like those in MD simulations are detailed, they are computationally intensive. Continuum solvation models provide a more efficient alternative by representing the solvent as a continuous medium with a given dielectric constant. science.govresearchgate.net The Polarizable Continuum Model (PCM) and its variants (e.g., IEF-PCM, C-PCM) are widely used examples. science.govgaussian.com
The accuracy of these models depends on their parameterization for specific solvents. This involves defining the size and shape of the cavity that the solute occupies within the dielectric continuum. science.gov For N,N-dimethylformamide, the IEF-PCM model has been specifically parameterized to predict the free energies of solvation for monovalent anions. researchgate.net This work used experimental solvation free energies for 11 anions in DMF to optimize the model, achieving a mean absolute error of just 0.5 kcal/mol. researchgate.net Such parameterizations allow for reliable, cost-effective calculations of solvation effects on chemical processes. researchgate.net While these studies are often performed for standard DMF, the parameters, particularly the dielectric constant (ε=37.219), are directly applicable to DMF-d7 as the bulk dielectric properties are not significantly altered by deuteration. gaussian.com
Spectroscopic Property Prediction and Validation through Computational Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and interpreting the spectroscopic properties of molecules. nih.govresearchgate.net By calculating properties like vibrational frequencies and electronic transition energies, researchers can validate experimental findings and provide detailed assignments for spectral features.
A comprehensive study of N,N-dimethylformamide combined experimental measurements of its infrared (IR) and vacuum ultraviolet (VUV) spectra with DFT and time-dependent DFT (TD-DFT) calculations. nih.govresearchgate.net The DFT calculations at the B3LYP level were used to reinvestigate the IR spectrum, leading to a confirmation of the molecule's planar ground state and the revision of several vibrational assignments. nih.govresearchgate.net The excellent agreement between the calculated and experimental frequencies provides strong validation for the computational approach. Similarly, TD-DFT calculations successfully predicted the vertical excited state energies and their character (valence or Rydberg), correlating well with the observed features in the VUV spectrum. nih.govresearchgate.net Other studies have also used DFT calculations to model the structure and vibrational IR spectra of DMF monomers and dimers, finding satisfactory agreement with experimental data. researchgate.net These computational validations are crucial for accurately interpreting spectra and understanding the underlying molecular structure and dynamics.
| Vibrational Mode Assignment | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Computational Method | Reference |
|---|---|---|---|---|
| C=O stretch | 1667 | 1681 | DFT (B3LYP) | nih.govresearchgate.net |
| CH₃ asym. stretch | 2956 | 2955 | DFT (B3LYP) | nih.govresearchgate.net |
| CH₃ sym. stretch | 2875 | 2878 | DFT (B3LYP) | nih.govresearchgate.net |
| C-H stretch (formyl) | 2819 | 2827 | DFT (B3LYP) | nih.govresearchgate.net |
| C-N stretch | 1393 | 1393 | DFT (B3LYP) | nih.govresearchgate.net |
*Note: Frequencies are for non-deuterated DMF as a proxy, as computational studies often validate their methods against the more abundant experimental data for the standard isotopologue before application to deuterated species.
N,n Dimethylformamide D7 in the Study of Reaction Kinetics and Mechanisms
Kinetic Isotope Effect (KIE) Studies for Mechanistic Elucidation
The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in the reactants is replaced by one of its isotopes. wikipedia.orgscielo.br The study of KIEs using DMF-d7 provides profound insights into reaction mechanisms, particularly the nature of the transition state and the involvement of specific bonds in the rate-determining step. core.ac.ukprinceton.edu
Deuterium (B1214612) Kinetic Isotope Effects in Proton Transfer Reactions
Deuterium KIEs are especially valuable in studying proton transfer reactions. When a proton transfer is involved in the rate-determining step, replacing the proton with a deuteron (B1233211) (from a deuterated solvent like DMF-d7 or a deuterated reactant) can lead to a significant decrease in the reaction rate. This is known as a primary kinetic isotope effect. core.ac.ukrsc.org
For instance, studies on proton transfer reactions in aprotic solvents have demonstrated large deuterium kinetic isotope effects, which can be indicative of proton tunneling through the potential energy barrier. researchgate.net The magnitude of the KIE, often expressed as the ratio of the rate constants (kH/kD), can provide information about the symmetry of the transition state. princeton.eduresearchgate.net For example, a large primary deuterium isotope effect was observed for the proton transfer reaction between 2,4,6-trinitrotoluene (B92697) and 1,1′,3,3′-tetramethylguanidine in DMF, with a kH/kD ratio of 16.9 at 20 °C, suggesting a significant contribution from proton tunneling. researchgate.net
Primary and Secondary Isotope Effects in N,N-Dimethylformamide-d7 Solvent
Beyond direct participation in proton transfer, DMF-d7 as a solvent can influence reaction rates through secondary kinetic isotope effects (SKIEs). wikipedia.orglibretexts.org SKIEs arise when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.orglibretexts.org These effects are generally smaller than primary KIEs but can still provide valuable mechanistic information. wikipedia.org
For example, changes in hybridization from sp3 to sp2 at a carbon atom adjacent to the reaction center can lead to a normal SKIE (kH/kD > 1), while a change from sp2 to sp3 can result in an inverse SKIE (kH/kD < 1). wikipedia.org In the context of DMF-d7, the deuterated methyl and formyl groups can influence the solvation of reactants and the transition state, thereby affecting the reaction rate. beilstein-journals.orgnih.gov This alteration in solvation can change the activation energy of the reaction.
| Reaction Type | Isotope Effect Type | Typical kH/kD Range | Mechanistic Insight |
| Proton Transfer | Primary | 2 - 7 (can be larger with tunneling) | Indicates C-H/N-H bond breaking in the rate-determining step. core.ac.uk |
| Solvolysis | Secondary (α) | ~1.1 - 1.2 (sp3 to sp2) | Probes changes in hybridization at the reaction center. wikipedia.org |
| Solvolysis | Secondary (α) | ~0.8 - 0.9 (sp2 to sp3) | Probes changes in hybridization at the reaction center. wikipedia.org |
| Solvolysis | Secondary (β) | ~1.15 - 1.3 | Related to hyperconjugation effects. wikipedia.org |
Solvent Polarity and Hydrogen-Bonding Dynamics in Deuterated N,N-Dimethylformamide
N,N-Dimethylformamide is a polar aprotic solvent with a high boiling point. wikipedia.org While it cannot donate hydrogen bonds, the oxygen atom of the carbonyl group can act as a hydrogen bond acceptor. researchgate.netresearchgate.net The substitution of protons with deuterons in DMF-d7 can subtly alter its polarity and hydrogen-bonding capabilities. researchgate.net
Deuterated solvents can exhibit different solvent-solute interactions compared to their non-deuterated counterparts. synmr.in For instance, deuterated buffers are considered less efficient solvents for non-polar amino acid side chains, which can lead to stronger hydrophobic interactions and stabilize protein complexes. nih.gov In the case of DMF-d7, while it remains a polar aprotic solvent, the change in vibrational frequencies of the C-D bonds compared to C-H bonds can influence its interaction with solutes, potentially affecting reaction kinetics.
Influence of Deuterated Solvent on Reaction Rates and Activation Parameters
The use of a deuterated solvent like DMF-d7 can directly impact reaction rates and the associated activation parameters (enthalpy and entropy of activation). beilstein-journals.orgchem-station.com This phenomenon, known as the solvent isotope effect, can provide significant mechanistic clues. chem-station.com
In some reactions, a deuterated solvent can lead to a slower reaction rate, which is often the case when a proton from the solvent is involved in the rate-determining step. chem-station.com However, inverse solvent isotope effects, where the reaction is faster in the deuterated solvent, are also possible. chem-station.com For example, the hydrolysis of esters with a specific acid catalyst can be about twice as fast in D₂O as in H₂O. chem-station.com
The changes in reaction rates are reflected in the activation parameters. A difference in the enthalpy of activation (ΔH‡) between the reaction in the protonated and deuterated solvent is often the major contributor to the kinetic isotope effect. cdnsciencepub.com For instance, in the metabolism of DMF, the apparent Vmax for the oxidation of N,N-bis(trideuteriomethyl)formamide ([2H6]DMF) is less than half of that for DMF, indicating a significant kinetic deuterium isotope effect. nih.gov
In Situ Reaction Monitoring using this compound as NMR Solvent
This compound is an excellent solvent for in situ Nuclear Magnetic Resonance (NMR) spectroscopy studies of reaction kinetics. d-nb.infoub.edu The absence of proton signals from the solvent in ¹H NMR spectra simplifies the analysis, allowing for clear and accurate monitoring of the appearance of products and disappearance of reactants over time. synmr.intengerchemical.com
Applications of N,n Dimethylformamide D7 in Advanced Organic Synthesis and Catalysis Research
N,N-Dimethylformamide-d7 (DMF-d7), a deuterated isotopologue of the widely used solvent N,N-Dimethylformamide (DMF), serves as a critical tool in modern organic chemistry. Its unique properties, stemming from the replacement of hydrogen with deuterium (B1214612) atoms, allow researchers to probe reaction mechanisms, introduce isotopic labels, and influence reaction pathways in ways not possible with its non-deuterated counterpart.
Emerging Research Frontiers and Interdisciplinary Applications of N,n Dimethylformamide D7
N,N-Dimethylformamide-d7 in Advanced Materials Science Research
The substitution of protium (B1232500) with deuterium (B1214612) in DMF-d7 imparts subtle yet significant changes in its physicochemical properties, which researchers are leveraging to advance materials science. These changes include alterations in bond strength, vibrational frequencies, and intermolecular interactions, which can influence reaction kinetics and material properties.
Perovskite Solar Cell Efficiency Enhancement through Deuterated Solvent Additives
In the quest for more efficient and stable perovskite solar cells (PSCs), scientists have discovered the beneficial effects of using deuterated solvent additives like DMF-d7. The introduction of DMF-d7 into the precursor solution for CsPbI3 perovskite films has been shown to improve film quality and, consequently, the power conversion efficiency (PCE) of the solar cells. rsc.org
One study demonstrated that adding DMF-d7 to the perovskite precursor solution resulted in a PCE of 18.55% for the optimized device. rsc.org The improvement is attributed to the hydrogen isotope effect (HIE), which influences the intermolecular interactions between the solvent molecules and lead(II) ions (Pb²⁺). rsc.org This leads to a reduction in uncoordinated Pb²⁺ defects on the film surface, a common issue that hampers PSC performance. rsc.org The use of DMF-d7 as an additive has been shown to enhance the quality of the perovskite film in terms of its structure, morphology, and composition. rsc.org
Similarly, research on triple-A cation perovskite solar cells has shown that using deuterium oxide (D₂O) as a solvent additive can increase the PCE from approximately 19.2% to around 21%. nanoge.org This enhancement is accompanied by improved stability. nanoge.org Spectroscopic analysis revealed a suppression of trap states and an increase in the photoluminescence lifetime of the perovskite material. nanoge.org Theoretical simulations suggest that deuteration leads to a decrease in the phonon frequencies of the lead-iodide (PbI₆) lattice, which stabilizes the structure and weakens electron-phonon coupling. nanoge.org
| Research Finding | Impact on Perovskite Solar Cells |
| Introduction of DMF-d7 affects intermolecular interactions and reduces uncoordinated Pb²⁺. rsc.org | Improved film quality and a power conversion efficiency of 18.55%. rsc.org |
| Use of D₂O as an additive suppresses trap states. nanoge.org | Increased power conversion efficiency to ~21% and enhanced stability. nanoge.org |
| Deuteration leads to a decrease in PbI₆ phonon frequencies. nanoge.org | Stabilization of the perovskite structure and weakened electron-LO phonon coupling. nanoge.org |
Polymer Science and Solution-Phase Processing with this compound
DMF is a widely used solvent for processing various polymers, including polyacrylonitrile, polyvinylchloride, and polyurethanes, to produce fibers, films, and coatings. In the realm of polymer science, deuterated solvents like DMF-d7 are crucial for characterization techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. measurlabs.comacs.org The use of deuterated solvents prevents the large solvent signal from obscuring the signals from the polymer, allowing for detailed structural analysis. nobracat-isotopes.com
Small-angle neutron scattering (SANS) is another powerful technique that leverages deuterated polymers and solvents to probe polymer conformation and structure in different environments. techniques-ingenieur.fr The significant difference in neutron scattering lengths between hydrogen and deuterium allows for contrast matching, enabling researchers to highlight specific parts of a polymer chain or a polymer blend. techniques-ingenieur.fr This is particularly useful for studying the conformation of polymers in the solid state by using deuterated chains. techniques-ingenieur.fr
DMF-d7 can also be employed in the synthesis and processing of polymers. For instance, it is used as a solvent in the preparation of polyethylene (B3416737) glycol diacrylate (PEG-DA), where proton NMR is used to determine the degree of acrylation. calpaclab.com
Biological and Biophysical Research Utilizing this compound
The unique properties of DMF-d7 also make it a valuable tool in biological and biophysical research, particularly in studies involving NMR spectroscopy and metabolic pathway analysis.
Characterization of Biomolecule-Solvent Interactions by NMR
NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure and dynamics of biomolecules like proteins and nucleic acids. nobracat-isotopes.com In proton (¹H) NMR, the signals from the solvent can be overwhelmingly large compared to the signals from the solute biomolecule. nobracat-isotopes.com By using deuterated solvents such as DMF-d7, the solvent signal is rendered nearly invisible in the ¹H NMR spectrum, allowing for clear observation of the biomolecular signals. nobracat-isotopes.comalfa-chemistry.com
The choice of deuterated solvent is critical and depends on the solubility of the biomolecule and the need to control interactions like hydrogen bonding. nobracat-isotopes.com While deuterated water (D₂O) is commonly used for biomolecular NMR studies, alfa-chemistry.com aprotic polar solvents like DMF-d7 can be essential for studying biomolecules that are not soluble in water or for investigating specific solvent-biomolecule interactions. The chemical shifts of the analyte can vary slightly between different solvents due to these interactions, and therefore, the solvent used is always reported in NMR studies. nobracat-isotopes.com
Studies of Compound Metabolism via Deuterium Labeling
Deuterium labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. ox.ac.uk By introducing a compound labeled with deuterium, such as DMF-d7, into an organism, researchers can follow its metabolic pathway by detecting the deuterium-labeled metabolites. nih.govacs.org
A study on the metabolism of N,N-dimethylformamide in rats utilized DMF-d7 and ²H-NMR spectroscopy of urine to directly identify the principal metabolites. nih.gov This approach confirmed the metabolic pathway, which involves the sequential hydroxylation and demethylation of the N-methyl groups. researchgate.netnih.gov The use of two-dimensional ²H-¹³C correlation NMR further aided in the identification of metabolites by providing their ¹³C chemical shifts. nih.gov This method offers a precise and non-invasive way to study how drugs and other foreign compounds are processed in the body. acs.orgisotope.com
This compound in Green Chemistry Initiatives
The chemical industry is increasingly focusing on sustainability and reducing the environmental impact of its processes. datahorizzonresearch.com While DMF is a versatile and widely used solvent, it is derived from fossil fuels and has associated health and environmental concerns. merckgroup.com This has spurred the search for greener alternatives. merckgroup.com
The production of deuterated solvents, including DMF-d7, is an energy-intensive process. datahorizzonresearch.com However, there is a growing effort to develop more environmentally friendly production methods. datahorizzonresearch.commarketresearchintellect.com This includes exploring the use of renewable energy sources and more efficient synthesis routes to reduce the carbon footprint of deuterated solvent manufacturing. marketresearchintellect.com
In the context of "greening" analytical techniques like NMR, the focus has been on developing eco-friendly solvents. numberanalytics.com While DMF-d7 itself is not inherently "green" due to its production process and the nature of its non-deuterated counterpart, its use can contribute to green chemistry principles by enabling more efficient and precise analyses. This can lead to reduced waste and a better understanding of chemical processes, which can in turn inform the development of more sustainable practices. numberanalytics.com The development of bio-based solvents like Cyrene™, synthesized from renewable cellulose (B213188) waste, presents a promising greener alternative to traditional dipolar aprotic solvents like DMF for various applications. merckgroup.com
Design of Environmentally Benign Chemical Processes
The principles of green chemistry are increasingly guiding the development of new chemical processes, with a focus on minimizing environmental impact and enhancing sustainability. Solvents play a critical role in this paradigm, as they are often used in large quantities and can contribute significantly to a process's environmental footprint. armar-europa.de While N,N-Dimethylformamide (DMF) is a widely used industrial solvent, its deuterated counterpart, this compound (DMF-d7), is finding novel applications in the design of more efficient and environmentally benign technologies. nih.gov
A significant area of emerging research is the use of the kinetic isotope effect (KIE) by substituting hydrogen with deuterium to improve the performance and stability of advanced materials. scielo.org.mxrsc.org This effect arises because the heavier mass of deuterium leads to a stronger C-D bond compared to a C-H bond, which can alter chemical and physical properties. scielo.org.mx
Beyond specific applications, a broader strategy for creating more environmentally benign processes involves the recovery and recycling of deuterated solvents. mygreenlab.org Given the energy-intensive nature of their production, initiatives to reuse these high-value solvents are gaining traction, reducing both waste and the need for new synthesis. mygreenlab.orgdatahorizzonresearch.com
Table 1: Impact of DMF-d7 Additive on Perovskite Solar Cell Performance
This table summarizes representative data on how the inclusion of deuterated N,N-Dimethylformamide (DMF-d7) as an additive in the precursor solution can affect the key performance metrics of CsPbI₃ perovskite solar cells.
| Performance Metric | Standard Solvent System | System with DMF-d7 Additive | Improvement |
| Power Conversion Efficiency (PCE) | ~15-16% | >17% | Enhanced |
| Open-Circuit Voltage (Voc) | Lower | Higher | Improved |
| Film Homogeneity | Less Uniform | More Uniform | Improved |
| Uncoordinated Pb²⁺ Defects | Higher Concentration | Lower Concentration | Reduced |
| Long-Term Stability | Lower | Higher | Enhanced |
Note: The values presented are illustrative of findings in the field and are based on research demonstrating the positive impact of the hydrogen isotope effect from DMF-d7. rsc.org
Sustainable Synthesis Methodologies Employing Deuterated Solvents
The development of sustainable synthesis methodologies is a cornerstone of modern green chemistry, addressing both the synthesis of deuterated solvents themselves and their use as reagents in chemical transformations. scielo.org.mx The production of deuterated solvents has traditionally been an energy-intensive process, which has spurred significant research into more efficient and environmentally friendly manufacturing methods. datahorizzonresearch.comdatahorizzonresearch.com This trend is driven by a desire to reduce the environmental footprint associated with deuterium enrichment and solvent synthesis. marketresearchintellect.com
Innovations in production focus on developing alternative deuterium sources and more efficient synthesis routes that consume less energy and generate less waste. datahorizzonresearch.commarketresearchintellect.com For example, new methods for preparing related compounds, such as N,N-dimethylformamide dimethyl acetal (B89532), have been developed to avoid highly toxic reagents like dimethyl sulfate (B86663) and to reduce solid waste by creating saleable byproducts like sodium chloride. google.com These principles are being applied to the broader field of deuterated solvent manufacturing to enhance sustainability.
In addition to improving their own synthesis, deuterated solvents like DMF-d7 are employed in specialized synthesis methodologies. DMF-d7 can act as a deuteration agent for specific organic molecules. One documented method involves the use of this compound in the presence of a catalytic amount of potassium tert-butoxide, under microwave heating, to act as a reagent for the deuteration of polyaromatic hydrocarbons. This technique provides a direct pathway for incorporating deuterium atoms into complex organic structures, which is crucial for creating standards for mass spectrometry or for mechanistic studies. carlroth.com
The utility of deuterated compounds in synthesis is often linked to the kinetic isotope effect (KIE), where the presence of deuterium alters reaction rates compared to hydrogen. scielo.org.mx This allows chemists to probe reaction mechanisms and, in some cases, to direct the outcome of a chemical reaction, representing a sophisticated and sustainable approach to chemical synthesis that can improve selectivity and reduce byproducts.
Table 2: Comparison of Synthesis Methodologies for DMF-Related Compounds
This table compares a traditional synthesis approach with a more sustainable, environmentally benign method for a related N,N-Dimethylformamide derivative, illustrating the principles guiding modern chemical synthesis.
| Synthesis Parameter | Traditional Method (e.g., for DMF-acetal) | Emerging Sustainable Method | Advantage of Sustainable Method |
| Primary Reagent | Dimethyl sulfate | Chloroform, Dimethylamine (B145610) | Avoids use of highly toxic and carcinogenic dimethyl sulfate google.com |
| Byproducts | Sodium methyl sulfate (waste) | Sodium chloride | Byproduct is a simple salt that can be treated and sold, reducing solid waste google.com |
| Process Conditions | Often requires low temperatures (-5°C) | Can be run at higher temperatures (e.g., 60-70°C) | Reduces energy costs associated with refrigeration google.com |
| Overall Yield | 76-80% | 81-85% | Higher efficiency and better atom economy google.com |
| Environmental Impact | Higher; generates hazardous waste | Lower; reduces waste and uses less toxic materials marketresearchintellect.com | Aligns with green chemistry principles |
Note: This table uses the synthesis of N,N-dimethylformamide dimethyl acetal as an illustrative example of the shift toward more sustainable practices in the synthesis of DMF-related chemicals. google.com
Challenges and Future Directions in N,n Dimethylformamide D7 Research
Advancements in High-Purity N,N-Dimethylformamide-d7 Production and Recycling
The availability of high-purity DMF-d7 is a critical prerequisite for its application in sensitive analytical techniques and advanced material fabrication. The primary challenge in its production lies in achieving high levels of deuteration and chemical purity in a cost-effective manner. Traditional methods often involve the reaction of deuterated precursors, which can be expensive. Current research is focused on improving synthesis efficiency and purification processes.
Innovations in the production of the non-deuterated analogue, N,N-Dimethylformamide (DMF), such as advanced catalytic processes and continuous production systems, offer potential pathways for enhancing DMF-d7 synthesis. caloongchem.comgoogle.com These methods aim to achieve high yields with minimal by-products, which is also a key goal for producing high-purity DMF-d7. caloongchem.com For instance, a method for preparing high-purity DMF from waste liquid involves flash evaporation, nitrogen gas extraction, and vacuum distillation to remove impurities and reduce decomposition. caloongchem.com Adapting such processes for deuterated compounds could lead to more efficient and economical production of DMF-d7 with a purity of ≥99.9%.
Recycling of DMF-d7 is another significant area of research, driven by both economic and environmental considerations. As a relatively expensive solvent, its recovery and reuse are highly desirable. Methods for recycling DMF waste liquid, which often contains water and other impurities, include neutralization, extraction, crystallization, and evaporation steps. googleapis.com These processes can be adapted for the recovery of DMF-d7 from experimental waste streams. The development of robust recycling protocols that maintain high isotopic enrichment and chemical purity is essential for the sustainable use of DMF-d7 in research and industry. apolloscientific.co.uk Techniques such as distillation and filtration are being explored to reclaim the solvent without significant degradation or isotopic dilution. caloongchem.com
Table 1: Key Parameters in High-Purity DMF-d7 Production and Recycling
| Parameter | Objective | Method/Approach |
| Purity (Chemical) | ≥ 99.9% | Gas Chromatography (GC), Fractional Distillation, Flash Evaporation caloongchem.com |
| Purity (Isotopic) | ≥ 99.5 atom % D | NMR Spectroscopy, Mass Spectrometry |
| Water Content | ≤ 300 ppm | Karl Fischer Titration, Use of Molecular Sieves |
| Recycling Efficiency | High recovery rate | Distillation, Extraction, Crystallization caloongchem.comgoogleapis.com |
| Cost-Effectiveness | Reduce production costs | Advanced catalytic processes, Continuous production systems caloongchem.comgoogle.com |
Comprehensive Understanding of this compound Solvent Effects on Complex Systems
A deeper understanding of the solvent effects of DMF-d7 is crucial for interpreting experimental results and designing new applications. The substitution of hydrogen with deuterium (B1214612) can lead to significant kinetic isotope effects (KIEs), influencing reaction rates and mechanisms. Deuteration can alter solvent polarity and hydrogen-bonding dynamics, which in turn affects the stability of transition states and intermediates. For example, in palladium-catalyzed cross-couplings, DMF-d7 may slow down proton-transfer steps, thereby increasing the activation energy of the reaction.
The study of KIEs using DMF-d7 provides valuable insights into reaction pathways. fu-berlin.de By comparing reaction kinetics in protonated and deuterated DMF, researchers can elucidate the role of the solvent in bond-breaking and bond-forming steps. osti.gov This is particularly important in complex systems where the solvent is not merely an inert medium but an active participant in the reaction. For instance, in the study of porphyrin tautomerism, the use of DMF-d7 has helped in determining the rate constants of double-hydron transfers through line-shape analysis in dynamic NMR experiments. fu-berlin.de
Furthermore, the coordination of DMF-d7 to metal centers in catalytic systems can be altered compared to its protonated counterpart due to isotope effects on bond vibrations. This can lead to changes in ligand exchange rates and the selectivity of catalytic reactions. In the study of OLED-relevant 1,3,5-triazine (B166579) derivatives, the use of DMF-d7 in variable-temperature NMR (VT NMR) has been instrumental in elucidating the conformational mobility and rotational barriers of the molecules in solution. mdpi.comresearchgate.net The solvent influences the equilibrium between different conformers and the energy landscape of the system. mdpi.com
Table 2: Investigated Solvent Effects of DMF-d7 in Complex Systems
| System | Observed Effect | Technique | Reference |
| Palladium-Catalyzed Cross-Coupling | Altered reaction kinetics (KIE) | Arrhenius plots, Eyring analysis | |
| Porphyrin Tautomerism | Different transition temperatures for HH and HT processes | Dynamic NMR Spectroscopy | fu-berlin.de |
| OLED-Relevant 1,3,5-Triazine Derivatives | Influence on conformer ratios and rotational barriers | Variable-Temperature NMR (VT NMR) | mdpi.comresearchgate.net |
| CsPbI3 Perovskite Films | Altered intermolecular interactions with Pb2+ | Power Conversion Efficiency (PCE) measurements | rsc.org |
Expansion of this compound Applications in Emerging Technologies
The unique properties of DMF-d7 make it a valuable tool in several emerging technologies, particularly in the fields of renewable energy and electronics.
In the fabrication of perovskite solar cells , DMF-d7 has been introduced as an additive to the precursor solution to enhance device efficiency. rsc.org The use of DMF-d7 induces a hydrogen isotope effect (HIE), which affects the intermolecular interactions between the solvent molecules and lead(II) ions (Pb²⁺). rsc.org This leads to an improvement in the quality of the perovskite film, with a more uniform and homogeneous structure. rsc.orgrsc.org As a result, the power conversion efficiency (PCE) of the optimized solar cells has been shown to reach up to 18.55%. rsc.org The use of DMF-d7 provides a novel solvent system for the fabrication of high-quality CsPbI₃ films. rsc.orgrsc.org While N,N-Dimethylformamide is a primary solvent in this application, its carcinogenicity and the environmental impact of associated antisolvents are driving research into alternatives. nanoge.org
In the realm of lithium-ion batteries (LIBs) , deuterated solvents are being explored to increase the chemical stability of electrolytes. sci-hub.se The introduction of DMF as an electrolyte additive has been shown to improve the battery performance of LiFePO₄ cathodes at elevated temperatures. sci-hub.se While this research used the non-deuterated form, the principle of using additives to block side reactions is applicable. The use of deuterated solvents like DMF-d7 can potentially reduce the rate of hydrogen-related decomposition reactions within the battery, thereby enhancing its capacity, power, and lifespan. sci-hub.se Structural studies of salt-concentrated electrolytes based on LiTFSA and DMF have revealed unique ion-ordered structures that are crucial for electrochemical stability and ion conduction. researchgate.net The use of deuterated solvents in such systems would be beneficial for in-situ neutron scattering studies to further elucidate these structures.
The application of DMF-d7 also extends to the study of materials for organic light-emitting diodes (OLEDs) . Research on OLED-relevant 1,3,5-triazine derivatives utilizes DMF-d7 as a solvent for NMR studies to understand the conformational dynamics of these molecules. mdpi.comresearchgate.net The ability to resolve different conformers and measure rotational barriers in DMF-d7 provides critical information for the design of new OLED materials with desired properties. mdpi.com
Development of Standardized Research Methodologies and Data Sharing
To ensure the reliability and comparability of research involving DMF-d7, the development and adoption of standardized methodologies are essential. This is particularly critical in analytical techniques like NMR spectroscopy, where experimental parameters can significantly influence the results. The referencing of NMR spectra, for example, is a topic of ongoing discussion, with recommendations for reporting chemical shifts to a high degree of precision to ensure the accurate characterization of compounds. nih.govnih.govresearchgate.net The use of internal standards like tetramethylsilane (B1202638) (TMS) is strongly recommended for accuracy. nih.govnih.govresearchgate.net Compilations of NMR data for common impurities in various deuterated solvents, including DMF-d7, are valuable resources for researchers. illinois.edupitt.edu
In addition to standardized methods, there is a growing movement towards making research data more Findable, Accessible, Interoperable, and Reusable (FAIR) . cam.ac.uknfdi4chem.dedotmatics.comcmu.edu The FAIR principles provide a framework for managing and sharing research data in a way that is both human- and machine-readable. nfdi4chem.decmu.edu For chemical research, this includes the use of globally unique and persistent identifiers for datasets (e.g., DOIs) and chemical structures (e.g., InChIs), as well as the deposition of data in searchable repositories. cmu.educhemistryviews.org
The establishment of collaborative platforms and knowledge bases is crucial for facilitating data sharing within the scientific community. chemistryviews.orgcflowapps.comrocket.chattechtarget.comfilecloud.comnextcloud.com Initiatives like NFDI4Chem in Germany are working to create an infrastructure for FAIR data in chemistry, providing tools, resources, and training to researchers. chemistryviews.org Such platforms can help in building comprehensive databases of solvent properties and their effects on chemical systems, which would be invaluable for future research involving DMF-d7. By fostering a culture of open data and collaboration, the scientific community can accelerate progress in understanding and utilizing this important deuterated solvent.
Q & A
Q. What are the key physicochemical properties of DMF-d7, and how do they differ from non-deuterated DMF?
DMF-d7 (CAS RN: 4472-41-7) is a deuterated analog of DMF with the molecular formula C3D7NO and a molecular weight of 80.14 g/mol . Its deuterium substitution occurs at all seven hydrogen positions (three on each methyl group and one on the formyl group), resulting in >99.5% isotopic purity . Unlike non-deuterated DMF (CAS RN: 68-12-2), which has a molecular weight of 73.09 g/mol, DMF-d7 exhibits reduced proton interference in NMR spectroscopy due to deuteration . Key safety classifications include carcinogenicity (GHS 3.0) and hazardous material labeling under PRTR-1 and occupational safety regulations .
Q. How is DMF-d7 utilized as a solvent in NMR spectroscopy, and what advantages does it offer?
DMF-d7 is a preferred solvent for NMR studies due to its high deuterium content , which minimizes proton signals that could overlap with analyte peaks . Its low volatility compared to non-deuterated DMF enhances spectral stability during long acquisition times . For example, in heteronuclear NMR experiments (e.g., - or -NMR), DMF-d7 reduces solvent-based artifacts, improving sensitivity for detecting weak signals in complex mixtures .
Q. What safety protocols are essential when handling DMF-d7 in laboratory settings?
DMF-d7 is classified under GHS 3.0 as a carcinogen (Category 2) and irritant . Key precautions include:
- Use of fume hoods and personal protective equipment (gloves, lab coats) to avoid inhalation or skin contact .
- Compliance with PRTR-1 regulations for hazardous substance reporting .
- Immediate medical attention if exposure occurs (refer to safety data sheet S45) .
Storage at room temperature in airtight containers is recommended to prevent degradation .
Advanced Research Questions
Q. How does the hydrogen isotope effect (HIE) of DMF-d7 influence solvent behavior in perovskite precursor solutions?
In perovskite solar cell research, DMF-d7 has been shown to improve crystallization homogeneity in CsPbI3 films . The deuterium isotope effect reduces the solvent’s volatility compared to non-deuterated DMF, synchronizing the evaporation rates of co-solvents (e.g., DMSO) during annealing. This mitigates phase segregation and enhances film uniformity, leading to higher photovoltaic efficiency (e.g., PCE improvements of ~15%) . Researchers should optimize precursor solution ratios (DMF-d7:DMSO) to balance volatility and solubility.
Q. What analytical considerations are critical when using DMF-d7 in LC-MS or GC-MS workflows?
When employing DMF-d7 as a solvent in mass spectrometry:
- Ensure isotopic purity >99.5% to avoid interference from residual protons in deuterated positions, which could generate split peaks or background noise .
- For LC-MS, DMF-d7’s high polarity enhances ionization efficiency in electrospray ionization (ESI) but may require adjustment of mobile-phase composition to prevent column overpressure .
- In GC-MS, derivatization protocols (e.g., silylation) must account for deuterium’s kinetic isotope effect, which can alter reaction rates compared to protonated solvents .
Q. How does DMF-d7 impact reaction kinetics in deuterium exchange experiments?
DMF-d7 is used in kinetic isotope effect (KIE) studies to probe reaction mechanisms. For example, in acid-catalyzed reactions, the slower cleavage of C-D bonds (vs. C-H) can reduce reaction rates, providing insights into rate-determining steps . Researchers should compare reaction outcomes in DMF-d7 and DMF to isolate isotope effects from solvent polarity influences.
Q. What methodologies validate the deuteration level and purity of DMF-d7 for sensitive applications?
Validate deuterium content using:
- -NMR : Absence of proton signals at δ 2.7–3.1 (methyl groups) and δ 8.0 (formyl proton) confirms complete deuteration .
- Mass spectrometry : High-resolution MS should show a molecular ion peak at m/z 80.14 (C3D7NO) without satellite peaks from partial deuteration .
- Karl Fischer titration : Ensure water content <50 ppm to prevent hydrolysis during long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
